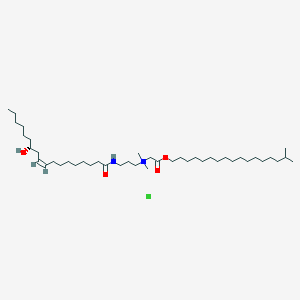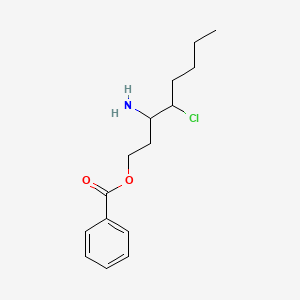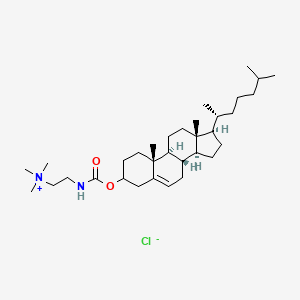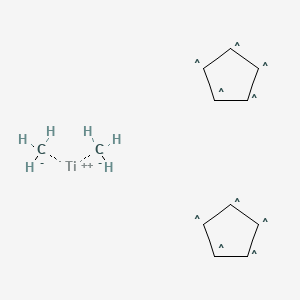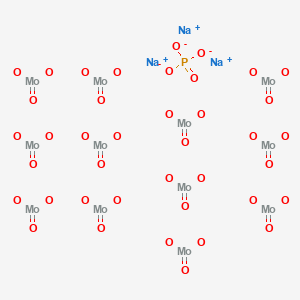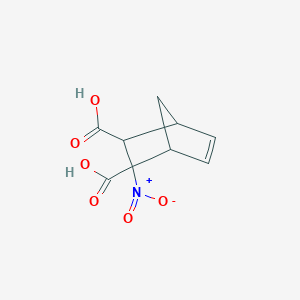
腐植酸
描述
Synthesis Analysis
Humic substances, including humic acid, are not synthesized in the conventional sense but are formed through the natural decomposition process of organic matter. This process, known as humification, involves microbial degradation and chemical transformation of plant and animal residues into humic substances. Research indicates that humic acid can be extracted from various sources such as lignite, peat, coal, farmyard manure, and coirpith, highlighting its widespread occurrence and essential role in enhancing nutrient uptake in crops by acting as a chelate in mobilizing nutrients (Kalaichelvi, Chinnusamy, & Swaminathan, 2006).
科学研究应用
Agriculture
Humic acids (HA) play essential roles in improving soil properties, plant growth, and agronomic parameters . They can positively affect soil physical, chemical, and biological characteristics, including texture, structure, water holding capacity, cation exchange capacity, pH, soil carbon, enzymes, nitrogen cycling, and nutrient availability . The effect of HA on soil properties and crops is influenced by the HA type, HA application rate, HA application mode, soil type, solubility, molecular size, and functional group .
Biostimulant and Biocontrol Agent
Humic substances (HS) have been known as biostimulants of plant growth since the 1980s . They can be supportive to a circular economy if they are extracted from different renewable resources of organic matter including harvest residues, wastewater, sewage sludge, and manure . The functionality of HS in the primary and secondary metabolism under stressed and non-stressed cropping conditions is discussed along with crop protection against pathogens .
Dietary Supplements and Functional Foods
Humic acid is used in dietary supplements and functional foods for its potential to support digestion, detoxification, and nutrient absorption . Research has also shown that humic acid has antioxidant and anti-inflammatory properties, making it a promising ingredient in the development of therapeutic products .
Environmental Protection
Humic acids can be used in environmental protection due to their ability to bind heavy metals and organic pollutants, thus reducing their bioavailability and toxicity .
New Materials
Humic acids can be used in the development of new materials due to their unique chemical and physical properties .
Medicine
Humic acids have been studied for their potential use in medicine, particularly for their anti-inflammatory and antioxidant properties .
Saline Soil Conditions
Humic acid and fulvic acid have been used under saline soil conditions to improve growth and yield in barley . A field experiment was conducted using humic acid (HA), fulvic acid (FA) and a recommended dose (RDP) of phosphorus fertilizer to treat Hordeum vulgare seedlings under saline soil conditions . The treatments improved the number of spikes/plant, 1000-grain weight, grain yield/ha, harvest index, and the amount of uptake of nitrogen (N), phosphorous (P) and potassium (K) in straw and grain .
Sustainable Farming
Humic acids are used in sustainable farming for their plant growth stimulators . A study found that humic acids help trees develop strong and deep tree roots and thick protective bark . The same study also found that humic acids promote the development of canopies and improve tree metabolism .
Enhanced Humic Acid Preparation Methods
Humic acids are classified into two categories according to their sources: mineral humic acids and biological humic acids . Four enhanced humic acid preparation methods have been studied: microbial decomposition, hydrothermal method, catalytic/oxidation method and pyrolysis method .
Soil Biochemical Activities
Humic acid alone or combined with biochar improved the short-term nutrient (carbon, phosphorus, and nitrogen) transformation, the respiration activity, the nitrification and catabolism, the total carbon content and C/N ratio, and the long-term nitrogen mineralization .
Nutrient Transformation
Humic acids play several important roles such as increasing soil physical and biochemical activities by improving structure, texture, water holding capacity (WHC), and microbial population . They also increase soil nutrients availability, especially micronutrients by chelating and co-transporting them into plants .
Plant Hormone Production
Humic acids have been found to affect plant hormone production, nutrient uptake and assimilation, yield, and protein synthesis . The effect of humic acids on these factors is influenced by the humic acid type, application rate, application mode, soil type, solubility, molecular size, and functional group .
安全和危害
Humic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are some potential risks associated with taking humic acid. These include an increased risk of kidney stones, gastrointestinal upset, and allergic reactions .
属性
IUPAC Name |
2-nitrobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c11-7(12)6-4-1-2-5(3-4)9(6,8(13)14)10(15)16/h1-2,4-6H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZYHAIUNVAGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)(C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chocolate-brown solid; [Merck Index] | |
| Record name | Humic acids | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Nitrobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
CAS RN |
1415-93-6 | |
| Record name | Humic acids | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Humic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





